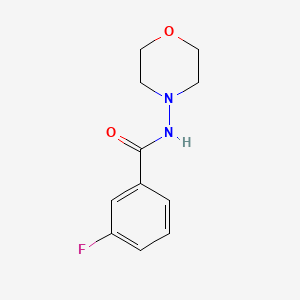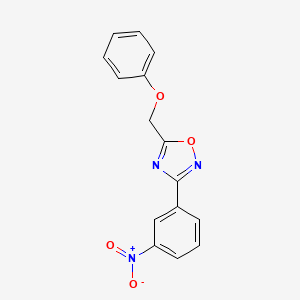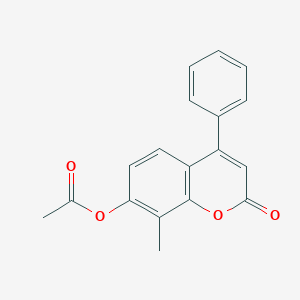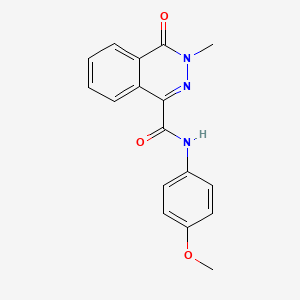![molecular formula C16H18N2O3S2 B5779096 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)
1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone, also known as Tipepidine, is a chemical compound that has been the subject of extensive scientific research. This compound belongs to the class of piperazine derivatives and is known to exhibit various pharmacological properties. The purpose of
作用机制
The exact mechanism of action of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the release of neurotransmitters such as dopamine and serotonin. 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with feelings of pleasure and well-being. 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone has also been shown to reduce the levels of stress hormones such as cortisol, which are associated with anxiety and depression.
实验室实验的优点和局限性
One of the major advantages of using 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high potency and selectivity. 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one of the limitations of using 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its potential toxicity. Studies have shown that 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone can cause liver damage and other adverse effects when administered at high doses.
未来方向
There are several areas of research that could benefit from further investigation into 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone. One area of interest is the potential use of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone in the treatment of drug addiction and withdrawal symptoms. Further studies are needed to determine the optimal dosage and administration schedule for 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone in this context. Another area of interest is the potential use of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone as a therapeutic agent for various psychiatric disorders such as depression and anxiety. Further studies are needed to determine the safety and efficacy of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone in these contexts.
In conclusion, 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone have been discussed in this paper. Further research is needed to fully understand the potential of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone as a therapeutic agent.
合成方法
The synthesis of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(2-thienylsulfonyl)piperazine with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone.
科学研究应用
1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Studies have shown that 1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone can reduce the severity of withdrawal symptoms associated with opioid and nicotine addiction.
属性
IUPAC Name |
1-[4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-13(19)14-4-6-15(7-5-14)17-8-10-18(11-9-17)23(20,21)16-3-2-12-22-16/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIGTZZHZUIJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)
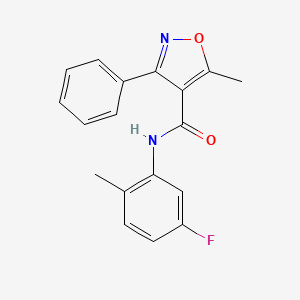
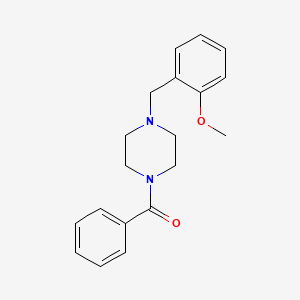
![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
